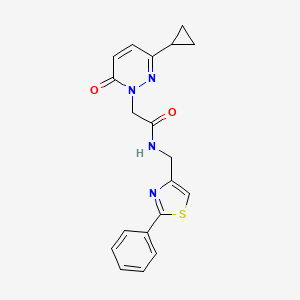

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide

Description

This compound features a pyridazinone core substituted with a cyclopropyl group at the 3-position and an acetamide linker connected to a (2-phenylthiazol-4-yl)methyl moiety. The pyridazinone scaffold is known for its bioisosteric properties with other heterocycles, enabling interactions with enzymatic targets such as phosphodiesterases or kinases .

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c24-17(11-23-18(25)9-8-16(22-23)13-6-7-13)20-10-15-12-26-19(21-15)14-4-2-1-3-5-14/h1-5,8-9,12-13H,6-7,10-11H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKTWPDRINZQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide involves a series of organic reactions:

Formation of the pyridazinone ring: : This step typically involves the reaction of cyclopropyl derivatives with hydrazine to form the pyridazinone core.

Thiazole ring synthesis: : The 2-phenylthiazole moiety is synthesized through a cyclization reaction involving thiourea and α-haloketone.

Final assembly:

The reaction conditions may involve the use of catalysts, solvents such as DMSO or DMF, and controlled temperatures to ensure the desired transformations occur efficiently.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes would likely involve optimizing the synthetic route to enhance yield and reduce costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure product purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, potentially yielding sulfoxides or sulfones.

Reduction: : Reduction reactions could reduce ketone or thiazole moieties to their corresponding alcohols or dihydro derivatives.

Substitution: : The compound's functional groups can undergo nucleophilic or electrophilic substitution reactions, introducing new substituents or modifying existing ones.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: : Employing reducing agents like lithium aluminium hydride or sodium borohydride.

Substitution: : Utilizing reagents such as alkyl halides, acyl chlorides, or organometallic reagents under conditions like reflux in solvents such as ethanol or dichloromethane.

Major Products Formed

Depending on the reaction conditions, major products could include:

Sulfoxides and sulfones: (from oxidation)

Alcohols and dihydro derivatives: (from reduction)

Functionalized derivatives: (from substitution)

Scientific Research Applications

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide has a range of applications in research:

Chemistry: : Utilized in studying reaction mechanisms and exploring new synthetic pathways.

Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: : Potential therapeutic applications, including its use as a lead compound for drug development targeting specific diseases.

Industry: : May serve as a precursor for the synthesis of complex molecules or materials with unique properties.

Mechanism of Action

The compound's mechanism of action is related to its interaction with specific molecular targets:

Molecular targets: : It may interact with enzymes or receptors, inhibiting or modulating their activity.

Pathways involved: : It could influence signaling pathways, potentially affecting cellular processes like proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Key Observations :

- The target compound distinguishes itself with a thiazole-phenyl group , which may enhance aromatic interactions in biological systems compared to the methoxy-substituted benzyl group in or the smaller isothiazole in .

- Goxalapladib , though sharing the acetamide functionality, employs a naphthyridine core and a bulkier biphenyl substituent, likely targeting different pathways (e.g., atherosclerosis).

Pharmacological Potential

- Pyridazinone derivatives are associated with phosphodiesterase (PDE) inhibition and anti-inflammatory activity. The cyclopropyl group in the target compound could modulate steric effects and metabolic stability .

- In contrast, Goxalapladib targets atherosclerosis via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition, highlighting the role of core heterocycle selection in divergent therapeutic applications.

Research Findings and Data Gaps

- Spectral Characterization : Compounds like those in and were confirmed via ¹H NMR and mass spectrometry, but biological data (e.g., IC₅₀ values) are absent in the provided evidence.

Biological Activity

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.4 g/mol. The structure includes a pyridazinone core, a cyclopropyl group, and a thiazole moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiazole moiety enhances its binding affinity to target proteins, potentially modulating various biochemical pathways relevant to therapeutic applications.

Enzyme Inhibition

Research indicates that the compound acts as an enzyme inhibitor. It binds to the active sites of certain enzymes, preventing substrate interaction and subsequent catalytic activity. This inhibition can lead to altered metabolic pathways, making it a candidate for therapeutic interventions in diseases such as cancer and inflammatory disorders.

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial survival .

Cytotoxicity Assessment

Cytotoxicity assays conducted on normal cell lines (e.g., L929 fibroblasts) revealed that the compound has a favorable safety profile, exhibiting minimal toxicity at therapeutic concentrations. For instance, concentrations below 100 µM did not significantly affect cell viability, suggesting a selective action against pathogenic cells over normal cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antibacterial Properties :

-

Cytotoxicity Evaluation :

- Objective : To determine the cytotoxic effects on cancer cell lines (A549 and HepG2).

- Results : The compound increased cell viability at lower concentrations (12 µM), indicating potential use as an adjunct therapy in cancer treatment by selectively targeting tumor cells while sparing normal cells.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Table 2: Cytotoxicity Results on L929 Cells

| Concentration (µM) | Cell Viability (%) After 24h | Cell Viability (%) After 48h |

|---|---|---|

| 200 | 77 | 68 |

| 100 | 92 | 92 |

| 50 | 74 | 67 |

| 25 | 97 | 103 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.